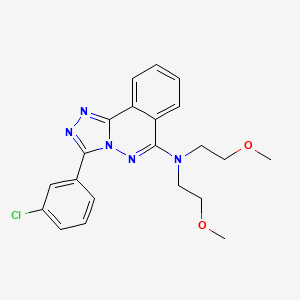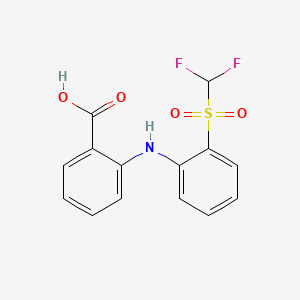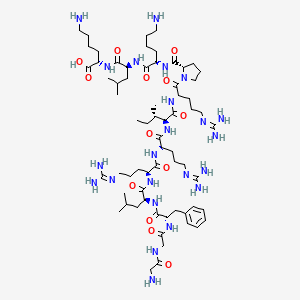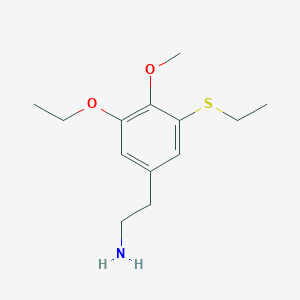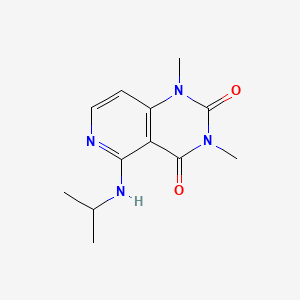
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione typically involves the condensation of appropriate pyrimidine derivatives with isopropylamine under controlled conditions. One common method includes the reaction of 1,3-dimethylbarbituric acid with isopropylamine in the presence of a suitable catalyst and solvent, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrido[4,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes involved in DNA repair and cell cycle regulation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
5-Isopropylamino-1,3-dimethylpyrido(4,3-d)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to similar compounds .
Propiedades
Número CAS |
112500-72-8 |
|---|---|
Fórmula molecular |
C12H16N4O2 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-(propan-2-ylamino)pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-7(2)14-10-9-8(5-6-13-10)15(3)12(18)16(4)11(9)17/h5-7H,1-4H3,(H,13,14) |
Clave InChI |
JDRTZSBOSALQLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC=CC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


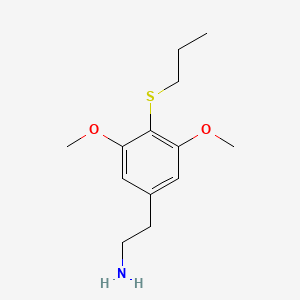
![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)
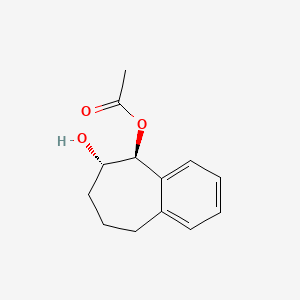


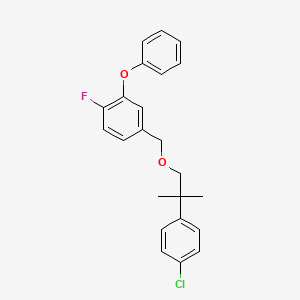
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

